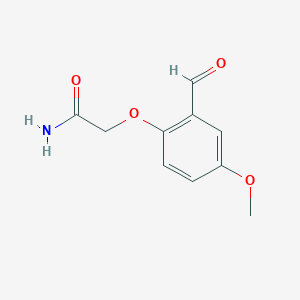
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of triazole derivatives can be achieved through click chemistry reactions, such as the azide-alkyne cycloaddition, which is known for its efficiency and selectivity (Zibinsky & Fokin, 2013). Another approach involves the reaction of aldehydes with hydrazines or semicarbazides to form triazole rings, highlighting the versatility of synthetic methods available for constructing these heterocycles.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including potential analogs of the requested compound, is characterized by crystallography and spectroscopic methods. These analyses reveal the conformation, bonding, and stereochemistry of the molecules. For example, crystal structure analysis can provide insights into the arrangement of triazole rings and their interactions with substituents, affecting the compound's reactivity and properties (Gonzaga et al., 2016).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions can include nucleophilic substitution, oxidation, and reduction, depending on the functional groups present. The reactivity is significantly influenced by the triazole ring, which can act as an electron-rich center for reactions (Suzdalev et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Synthesis for Antimicrobial Applications : A study explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives, closely related to 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde. These compounds demonstrated significant antimicrobial and moderate antioxidant activities, indicating their potential in medical applications (Bhat et al., 2016).
Antimicrobial Properties of Triazolyl Derivatives : Another study synthesized (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, which are structurally related. These compounds exhibited moderate to good antimicrobial properties (Swamy et al., 2019).
Molecular Rearrangements and Synthesis
Molecular Rearrangements : A study focused on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, closely related to the chemical . This research provides insights into the synthesis of various triazole derivatives, potentially useful in chemical synthesis and pharmaceutical applications (L'abbé et al., 1990).
Crystal Structure Analysis : The crystal structures of certain triazole derivatives were analyzed, which is crucial in understanding their chemical properties and potential applications in various fields, including drug design (Gonzaga et al., 2016).
Other Applications
Synthesis of Novel Compounds : Research has been conducted on the synthesis of 4-trialkylsilyl(germyl)-1H-1,2,3-triazolecarbaldehyde oximes, illustrating the versatility of triazole derivatives in synthesizing complex organic compounds (Medvedeva et al., 2014).
Catalytic Applications : Another study explored the use of certain triazole derivatives in the development of palladacycles, demonstrating their potential as catalysts in chemical reactions (Singh et al., 2017).
Probe for Homocysteine Detection : A fluorescence probe based on a triazole derivative was designed for selective and sensitive detection of homocysteine, indicating its potential in biological and medical diagnostics (Chu et al., 2019).
Propiedades
IUPAC Name |
1-(oxetan-3-yl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-2-5-1-9(8-7-5)6-3-11-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHGUHPAFPXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

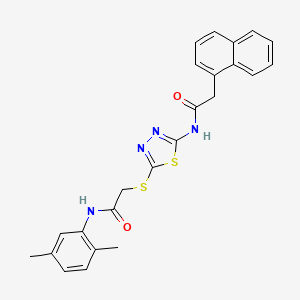

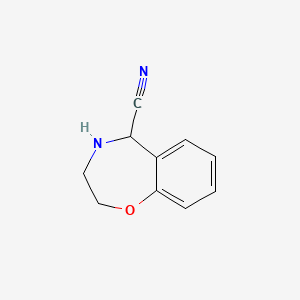
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)
![2-Benzyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493023.png)
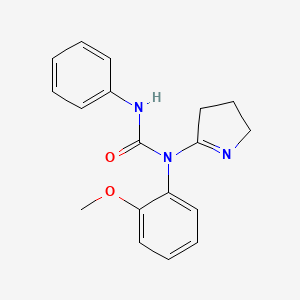

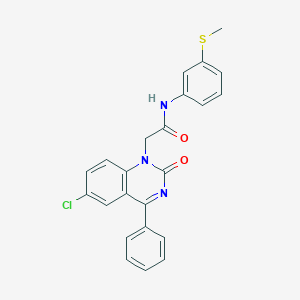
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-2-methylpropanamide](/img/structure/B2493028.png)
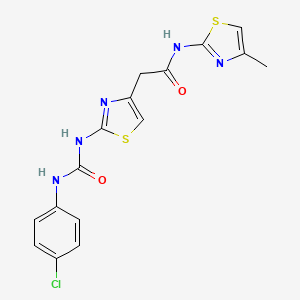
![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)
![7-(4-Chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2493035.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)
